REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1B(O)O.[Cl:12][C:13]1[CH:14]=[C:15]([CH:18]=[C:19]([Cl:22])[C:20]=1I)[CH2:16][OH:17].ClC1C=C(C=C(Cl)C=1)CO>>[Cl:12][C:13]1[CH:14]=[C:15]([CH2:16][OH:17])[CH:18]=[C:19]([Cl:22])[C:20]=1[C:3]1[CH:4]=[CH:5][C:6]([F:8])=[CH:7][C:2]=1[F:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(CO)C=C(C1)Cl
|
Name
|
|
Quantity
|
456 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)B(O)O
|
Name
|
|
Quantity
|
350 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(CO)C=C(C1I)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC(=C1)CO)Cl)C1=C(C=C(C=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 242 mg | |
YIELD: CALCULATEDPERCENTYIELD | 72.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |